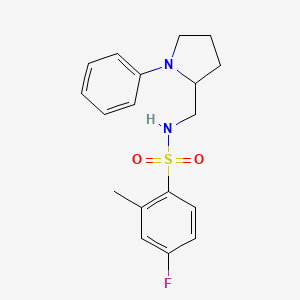

4-fluoro-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

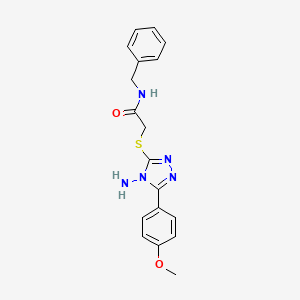

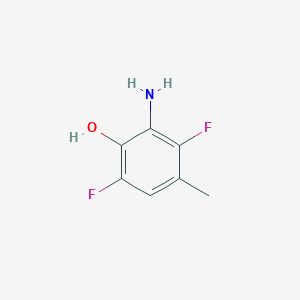

“4-fluoro-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide” is a chemical compound. It is related to synthetic cathinones, a group of compounds that have been a continuous and evolving problem for more than a decade . Synthetic cathinones are one of the most numerous and widespread groups among novel psychoactive substances (NPS) .

Molecular Structure Analysis

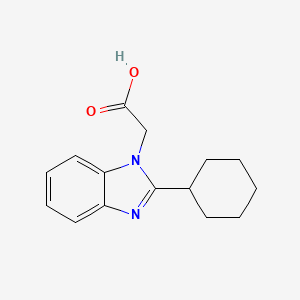

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen . This ring is part of a larger structure that includes a benzenesulfonamide group. The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications

Cyclooxygenase-2 Inhibition for Therapeutic Applications

A study by Hashimoto et al. (2002) on derivatives of benzenesulfonamide revealed that the introduction of a fluorine atom increased COX1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, which is under clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Kynurenine 3-Hydroxylase Inhibition

Research by Röver et al. (1997) on N-(4-phenylthiazol-2-yl)benzenesulfonamides highlighted their high-affinity inhibition of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway. This inhibition has potential implications for exploring the pathophysiological role of this pathway after neuronal injury (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).

Carbonic Anhydrase Inhibition

A series of studies have focused on the inhibition of carbonic anhydrase I and II by 4-substituted benzenesulfonamides, exploring their potential in treating various diseases due to their inhibitory effects. Gul et al. (2016) synthesized derivatives that showed promising inhibitory effects, suggesting their applicability in further detailed carbonic anhydrase inhibition studies (Gul, Mete, Taslimi, Gulcin, & Supuran, 2016).

Synthesis and Characterization of Novel Derivatives

Further research has been conducted on synthesizing and characterizing novel derivatives of benzenesulfonamides for various applications. Studies by Feng et al. (2021) on d10 metal complexes with modified benzenesulfonamide derivatives showcased their potential in luminescence and antibacterial properties, highlighting the versatile applications of these compounds in materials science and medicine (Feng, Li, Feng, Zhang, Chen, Fang, & Li, 2021).

Electrophilic Asymmetric Fluorination

Liu et al. (2000) explored novel methods for constructing benzenesulfonamide derivatives, leading to the synthesis of compounds with potential in electrophilic asymmetric fluorination, indicating their significance in organic synthesis and potential pharmaceutical applications (Liu, Shibata, & Takéuchi, 2000).

Properties

IUPAC Name |

4-fluoro-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2S/c1-14-12-15(19)9-10-18(14)24(22,23)20-13-17-8-5-11-21(17)16-6-3-2-4-7-16/h2-4,6-7,9-10,12,17,20H,5,8,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEXQTFVRCVHEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid](/img/structure/B2981811.png)

![2-(4-chlorophenoxy)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2981814.png)

![2-[5-[(2,4-dimethylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2981819.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2981827.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2981829.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2981830.png)